1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride
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Overview
Description
1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine hydrochloride with a suitable ketone, followed by cyclization under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Fischer indole synthesis to achieve higher yields and purity. This can be accomplished through the use of microwave irradiation, which significantly reduces reaction times and improves efficiency . Additionally, the use of continuous flow reactors can enhance scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The indole nitrogen can undergo N-alkylation or N-acylation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or acyl chlorides are used for N-alkylation or N-acylation reactions, respectively
Major Products:
Oxindole derivatives: from oxidation.
Amines: from reduction.
N-alkylated or N-acylated indoles: from substitution reactions
Scientific Research Applications
1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The indole ring system also allows for interactions with various enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
- 1H-indole-3-carboxamide
- 1H-indole-3-acetic acid
- 1H-indole-3-carbaldehyde
Comparison: 1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride is unique due to the presence of the piperidine and dimethyl groups, which enhance its biological activity and solubility compared to other indole derivatives . The specific substitution pattern also allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
6635-02-5 |
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Molecular Formula |
C17H24ClN3O |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H23N3O.ClH/c1-19(2)17(21)13-7-9-20(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16;/h3-6,11,13,18H,7-10,12H2,1-2H3;1H |
InChI Key |
TXJVCDKCYRZPQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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